molecular formula C20H20N4O2S B11631723 (5Z)-1-acetyl-5-{[2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

(5Z)-1-acetyl-5-{[2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B11631723
M. Wt: 380.5 g/mol
InChI Key: LGEPXVOGVIVNTO-ATVHPVEESA-N
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Description

(5Z)-1-ACETYL-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a quinoline ring, a piperidine moiety, and an imidazolidinone core, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-ACETYL-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine group through nucleophilic substitution. The final steps involve the formation of the imidazolidinone ring and the acetylation of the molecule.

    Quinoline Derivative Preparation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine under basic conditions.

    Imidazolidinone Formation: The imidazolidinone ring is formed by reacting the intermediate with thiourea in the presence of a base such as sodium hydroxide.

    Acetylation: The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-ACETYL-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imidazolidinone ring to an imidazolidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Functionalized quinoline or piperidine derivatives.

Scientific Research Applications

(5Z)-1-ACETYL-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: It is studied for its potential as a central nervous system agent, given its structural similarity to known psychoactive compounds.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of (5Z)-1-ACETYL-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation, such as topoisomerases.

    Receptor Binding: The piperidine moiety allows for binding to neurotransmitter receptors, potentially modulating neural activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in various pharmaceuticals.

    Imidazolidinone Derivatives: Compounds like thiazolidinediones, which are used as anti-diabetic agents.

Uniqueness

(5Z)-1-ACETYL-5-{[2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a quinoline ring, a piperidine moiety, and an imidazolidinone core. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

(5Z)-1-acetyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H20N4O2S/c1-13(25)24-17(19(26)22-20(24)27)12-15-11-14-7-3-4-8-16(14)21-18(15)23-9-5-2-6-10-23/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,22,26,27)/b17-12-

InChI Key

LGEPXVOGVIVNTO-ATVHPVEESA-N

Isomeric SMILES

CC(=O)N1/C(=C\C2=CC3=CC=CC=C3N=C2N4CCCCC4)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)C(=O)NC1=S

Origin of Product

United States

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